Cas no 58625-96-0 (2-Pentenoic acid,2-methyl-, ethyl ester)

2-Pentenoic acid,2-methyl-, ethyl ester structure
58625-96-0 structure
Product Name:2-Pentenoic acid,2-methyl-, ethyl ester
Numero CAS:58625-96-0
MF:C8H14O2
MW:142.195562839508
CID:373903
PubChem ID:6436311
Update Time:2025-04-19

2-Pentenoic acid,2-methyl-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pentenoic acid,2-methyl-, ethyl ester
    • ethyl (E)-2-methylpent-2-enoate
    • METHYL 2-PENTENOATE
    • 2-methyl-pent-2-enoic acid ethyl ester
    • 2-Methyl-pent-2-ensaeure-aethylester
    • 2-Methyl-pent-2-en-saeure-ethylester
    • EINECS 216-574-2
    • EINECS 261-367-2
    • ethyl 2-methyl-2-pentenoate
    • Ethyl 2-methylpent-2-en-1-oate
    • Ethyl (E)-2-methylpent-2-en-1-oate
    • NS00082049
    • 2-Pentenoic acid, 2-methyl-, ethyl ester
    • 58625-96-0
    • ETHYL 2-METHYL-2-PENTENOATE, TRANS-
    • (E)-2-methyl-pent-2-enoic acid ethyl ester
    • ethyl (E)-2-methyl-2-pentenoate
    • ethyl 2-methylpent-2-enoate
    • HYQYCHQAUPHFKX-VOTSOKGWSA-N
    • AKOS006237400
    • ETHYL (2E)-2-METHYLPENT-2-ENOATE
    • ethyl (2E)-2-methyl-2-pentenoate
    • A831954
    • UNII-Q01A9HRA5X
    • Q27286829
    • ETHYL TRANS-2-METHYL-2-PENTENOATE [FHFI]
    • (E)-ethyl 2-methylpent-2-enoate
    • FEMA NO. 4290
    • DTXSID6074962
    • LMFA07010885
    • ethyl 2-methyl-2(E)-pentenoate
    • 1617-40-9
    • Ethyl 2-methyl-2-pentenoate, (2E)-
    • 2-Pentenoic acid, 2-methyl-, ethyl ester, (E)-
    • 2-PENTENOIC ACID, 2-METHYL-, ETHYL ESTER, (2E)-
    • Q01A9HRA5X
    • Ethyl trans-2-methyl-2-pentenoate
    • SCHEMBL134789
    • CHEBI:180291
    • (2E)-ethyl 2-methyl-2-pentenoate
    • DTXSID101301931
    • Inchi: 1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h6H,4-5H2,1-3H3/b7-6+
    • Chiave InChI: HYQYCHQAUPHFKX-VOTSOKGWSA-N
    • Sorrisi: O(CC)C(/C(/C)=C/CC)=O

Proprietà calcolate

  • Massa esatta: 142.09900
  • Massa monoisotopica: 142.099379685g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 4
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Punto di ebollizione: 81 °C
  • PSA: 26.30000
  • LogP: 1.90580
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.